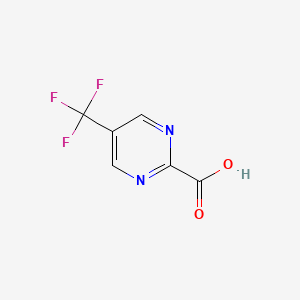

5-(Trifluoromethyl)pyrimidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-10-4(5(12)13)11-2-3/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTVPKVFQQWGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695385 | |

| Record name | 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944905-44-6 | |

| Record name | 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stability of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid at room temperature

An In-Depth Technical Guide to the Room Temperature Stability of 5-(Trifluoromethyl)pyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the stability of this compound at ambient room temperature. The inclusion of the trifluoromethyl group on the pyrimidine scaffold, a common motif in pharmacologically active compounds, significantly influences the molecule's electrochemical properties and metabolic stability.[1] Understanding the intrinsic stability of this compound is paramount for its proper handling, storage, and application in research and drug development. This document outlines the theoretical basis for its stability, potential degradation pathways, and a robust experimental framework for empirical validation.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases, while the trifluoromethyl group, a bioisostere for a methyl group, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Given its utility, a thorough understanding of its chemical stability under standard laboratory conditions is a critical prerequisite for its reliable use. While suppliers recommend storage at room temperature, this guide delves into the scientific rationale behind this recommendation and provides the means for its verification.[2]

Physicochemical Properties and Predicted Stability

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H3F3N2O2 | AChemBlock[2] |

| Molecular Weight | 192.1 g/mol | AChemBlock[2] |

| Purity | 97% | AChemBlock[2] |

| Recommended Storage | Room Temperature | AChemBlock[2] |

The high electronegativity of the trifluoromethyl group is expected to draw electron density away from the pyrimidine ring, potentially influencing its susceptibility to nucleophilic attack and other degradation mechanisms. For the structurally similar compound, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, storage in a dark, dry environment is recommended, suggesting that light and moisture could be potential degradation triggers.[3]

Potential Degradation Pathways at Room Temperature

While specific degradation studies on this compound are not extensively published, we can postulate potential degradation pathways based on the known chemistry of pyrimidines and related carboxylic acids.[4][5]

A proposed logical flow for investigating these pathways is outlined below:

Caption: Postulated Degradation Triggers and Mechanisms.

Decarboxylation

The carboxylic acid moiety is a potential site for degradation, primarily through decarboxylation. This process can be accelerated by heat and light. Given the electron-withdrawing nature of the trifluoromethyl-substituted pyrimidine ring, the stability of the carboxylate anion is influenced, which in turn affects the propensity for decarboxylation.

Pyrimidine Ring Opening

The pyrimidine ring itself can undergo cleavage.[4][5] Oxidative or reductive processes can disrupt the aromaticity of the ring, making it susceptible to hydrolytic opening.[4] The presence of the strongly electron-withdrawing trifluoromethyl group may impact the electron density of the ring and its susceptibility to such reactions.

Hydrolysis of the Trifluoromethyl Group

While generally stable, the trifluoromethyl group can be susceptible to hydrolysis under certain conditions, although this is typically not a significant pathway at room temperature in the absence of strong acids or bases.

Experimental Protocol for Stability Assessment

To empirically determine the stability of this compound at room temperature, a comprehensive stability study should be conducted. This involves a forced degradation study to identify potential degradation products and a long-term stability study under controlled room temperature conditions.[6]

Forced Degradation Study

A forced degradation study is essential to elucidate potential degradation pathways and to develop a stability-indicating analytical method.[6][7]

Experimental Workflow for Forced Degradation:

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Application of Stress Conditions:

-

Acidic Conditions: Treat the stock solution with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60°C).

-

Basic Conditions: Treat the stock solution with 0.1 M sodium hydroxide at room temperature.[8]

-

Oxidative Conditions: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Photolytic Conditions: Expose the solid compound and the solution to light according to ICH Q1B guidelines.

-

Thermal Conditions: Store the solid compound at an elevated temperature (e.g., 60°C).

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.[9]

Long-Term Stability Study at Room Temperature

Protocol:

-

Sample Preparation: Store accurately weighed samples of this compound in sealed, clear and amber glass vials to assess photostability under normal lighting conditions.

-

Storage Conditions: Maintain the vials at a controlled room temperature (e.g., 25°C ± 2°C) and controlled relative humidity (e.g., 60% ± 5%).

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a vial and analyze the contents.

-

Analytical Method: Use the validated stability-indicating HPLC method developed during the forced degradation study to quantify the parent compound and any degradation products.

Recommended Analytical Techniques for Stability Assessment

A multi-faceted analytical approach is recommended for a thorough stability assessment.[10]

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To separate the parent compound from its degradation products and quantify their respective amounts.[9] A reverse-phase C18 column is often a good starting point for polar aromatic compounds. |

| Mass Spectrometry (MS) | To identify the structure of any degradation products by determining their mass-to-charge ratio.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about any significant degradation products that can be isolated. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To detect changes in functional groups of the compound over time. |

Conclusion and Recommendations

Based on available data for similar compounds and general chemical principles, this compound is expected to be reasonably stable at room temperature when stored in a dry, dark environment.[2][3] However, empirical validation through a comprehensive stability study, as outlined in this guide, is essential for critical applications in research and drug development. The proposed experimental framework provides a robust methodology for determining the shelf-life and optimal storage conditions for this important chemical entity.

References

-

Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. (2021). Research J. Pharm. and Tech. [Link]

-

Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Lin, C., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. [Link]

-

Al-Tel, T. H., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(20), 6297. [Link]

-

Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]

-

Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1), 24-29. [Link]

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

Singh, S., & Kumar, V. (2021). Analytical Techniques for the Assessment of Drug Stability. In Advanced Drug Delivery Systems: A Multifaceted Approach. IntechOpen. [Link]

-

Balenkova, E. S., et al. (2018). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry, 83(5), 2624–2634. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1258. [Link]

-

Zenkevich, I. G. (2010). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press. [Link]

-

Zrenner, E., et al. (2015). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. The Plant Journal, 83(1), 53-65. [Link]

-

Zhang, Y., et al. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 20(1), 27-46. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

Li, J., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1275-1281. [Link]

-

van Gennip, A. H., et al. (1997). Pyrimidine degradation defects and severe 5-fluorouracil toxicity. Journal of Inherited Metabolic Disease, 20(2), 239-242. [Link]

-

Krämer, I., et al. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Generics and Biosimilars Initiative Journal (GaBI Journal), 13(2), 107-110. [Link]

-

Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound 97% | CAS: 944905-44-6 | AChemBlock [achemblock.com]

- 3. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 6. ajrconline.org [ajrconline.org]

- 7. journaljpri.com [journaljpri.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. sepscience.com [sepscience.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Purification of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid derivatives by column chromatography

Executive Summary

The purification of 5-(trifluoromethyl)pyrimidine-2-carboxylic acid and its derivatives presents a distinct set of challenges in medicinal chemistry. These scaffolds are critical in the development of EGFR and FLT3 inhibitors but are notoriously difficult to purify due to their dual physicochemical nature :

-

High Acidity: The electron-withdrawing trifluoromethyl group (

) combined with the electron-deficient pyrimidine ring significantly lowers the pKa of the carboxylic acid (estimated pKa < 3.0), leading to severe "streaking" on standard silica gel. -

Solubility Paradox: The lipophilic

group contrasts with the polar carboxylic acid, often resulting in poor solubility in standard non-polar mobile phases (Hexane/Heptane) while retaining too strongly in polar systems.

This guide details three validated protocols to overcome these issues, moving beyond standard chromatography to "modified" stationary and mobile phase systems.

Physicochemical Analysis & Strategy

Before selecting a method, the operator must understand the ionization state of the molecule.

| Feature | Chemical Effect | Chromatographic Consequence |

| Carboxylic Acid | Ionizable proton (pKa ~3.0–3.5) | Interacts with acidic silanols on silica ( |

| Strong Electron Withdrawing (EWG) | Increases lipophilicity (LogP) but also increases the acidity of the carboxylic proton. | |

| Pyrimidine Ring | Basic Nitrogens (masked) | The EWG nature of |

Strategic Decision Matrix

The following logic flow dictates the optimal purification route based on crude purity and scale.

Figure 1: Decision matrix for selecting the purification modality. Note that recrystallization is often the most efficient "first pass" for this specific scaffold [1].

Method A: Modified Normal Phase Chromatography

Best For: Intermediate purification of crude reaction mixtures (<5g scale).

Standard silica gel has a surface pH of ~5.0. Without modification, the pyrimidine carboxylic acid will partially ionize, leading to a "smear" rather than a discrete band. We must force the equilibrium to the protonated (neutral) state.

The "Acidic Modifier" Protocol

Theory: Adding a weak organic acid to the mobile phase suppresses ionization (Law of Mass Action) and competitively binds to active silanol sites.

-

Stationary Phase: High-performance spherical silica (20–40 µm).

-

Mobile Phase A: Dichloromethane (DCM) + 1% Acetic Acid.

-

Mobile Phase B: Methanol (MeOH) + 1% Acetic Acid.

-

Note: Do not use Triethylamine (TEA). While TEA is good for basic heterocycles, it will form salts with this carboxylic acid, causing it to stick to the baseline.

-

Step-by-Step Workflow

-

Column Conditioning (Crucial):

-

Flush the column with 3 Column Volumes (CV) of 100% Mobile Phase A (containing the acid modifier).

-

Why? This pre-saturates the silica surface protons, preventing the "first injection shock" where the first few mg of product are lost to active sites.

-

-

Sample Loading:

-

Technique: Dry Load (Solid Load).

-

Dissolve crude in minimal MeOH/DCM, mix with Celite 545 or amine-free silica. Evaporate to dryness.

-

Warning: Avoid liquid loading with pure DMSO, as it often causes band broadening for this specific polarity.

-

-

Gradient Execution:

-

Flow Rate: Optimized for column size (e.g., 40 mL/min for a 40g column).

-

Gradient Profile:

-

0–2 CV: 0% B (Isocratic hold)

-

2–12 CV: 0% → 10% B

-

12–15 CV: 10% → 20% B

-

-

Observation: The product typically elutes between 3–8% MeOH.

-

-

Post-Run Handling:

-

Fractions will contain Acetic Acid.[1] Co-evaporate with Toluene or Heptane to remove the acetic acid azeotropically, or lyophilize if stable.

-

Method B: Reverse Phase (C18) Chromatography

Best For: Final polishing, high-purity requirements (>98%), or compounds insoluble in DCM.

Reverse phase is superior for carboxylic acids because the stationary phase (C18) is non-polar and does not interact with the acidic proton via hydrogen bonding as strongly as silica. However, pH control is mandatory .[2]

The "2 pH Rule" Protocol

Theory: To retain an acid on C18, the mobile phase pH must be 2 units below the pKa of the analyte [4].[3]

Experimental Setup

-

Column: C18 (capped), spherical, 20–30 µm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA or FA.

-

Selection: Use TFA for sharper peaks (ion-pairing effect); use Formic Acid if Mass Spec sensitivity is critical downstream.

-

Gradient Table

| Step | % Mobile Phase B | Duration (CV) | Purpose |

| Equilibration | 5% | 3 | Wetting the hydrophobic C18 chains. |

| Loading | 5% | N/A | Liquid load (DMSO/Water 1:1). |

| Elution | 5% → 60% | 12 | Linear gradient. |

| Wash | 95% | 2 | Remove highly lipophilic impurities. |

Visualization of RP Mechanism:

Figure 2: Impact of mobile phase pH on retention of this compound.

Troubleshooting & Expert Insights

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Severe Tailing (Shark Fin shape) | Silanol interaction; Mobile phase not acidic enough. | Increase modifier to 1% AcOH (NP) or switch to TFA (RP). Ensure column was pre-conditioned.[1][6] |

| Fronting (Peak leans left) | Solubility issue or Column Overload. | Switch to Dry Loading (Method A). Reduce sample mass to <1% of silica weight. |

| Product "Missing" | Irreversible adsorption or precipitation. | Check "waste" lines (did it elute in void?). If adsorbed, flush column with DCM:MeOH:NH4OH (90:10:1) to strip it (product will be a salt). |

| Co-elution with impurities | Gradient too steep. | Use a "Step Gradient" focused on the eluting %B (e.g., hold at 5% MeOH for 5 CVs) [3]. |

The "Recrystallization" Shortcut

For 5-trifluoromethyl derivatives, high-purity material can often be obtained without chromatography.

-

Protocol: Slurry the crude solid in cold Methanol (MeOH) or MeOH/Water (9:1). Sonicate for 10 minutes. Filter the white solid.

-

Why it works: The impurities (often decarboxylated byproducts or oligomers) are usually more soluble in MeOH than the highly crystalline zwitterionic/acidic product [1].

References

-

NIH/National Library of Medicine. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (See Experimental Section for recrystallization protocols).

-

Biotage. (2024).[1][7] Extracting both acidic and basic analytes in a single SLE procedure.[7] (General guidance on pKa and pH control).

-

Biotage. (2023).[3][7] How to Purify your Target Compound with Minimal Impurities.[8] (Optimization of gradients for polar compounds).

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. (Application note on C18 retention mechanisms).

-

Thermo Fisher Scientific. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid Product Specifications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. biotage.com [biotage.com]

- 3. biotage.com [biotage.com]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. scispace.com [scispace.com]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

Application Notes and Protocols for the Biological Activity Screening of Novel Pyrimidine Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of novel pyrimidine derivatives for various biological activities. The protocols and methodologies outlined herein are designed to ensure scientific integrity and provide a robust framework for identifying promising lead compounds.

Introduction to Pyrimidine Derivatives in Drug Discovery

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids—cytosine, thymine, and uracil—making its derivatives of significant interest in medicinal chemistry.[1][2] The structural similarity of the pyrimidine scaffold to endogenous purines allows these derivatives to interact with a wide array of biological targets, often acting as competitive inhibitors.[3][4] This "privileged structure" status has led to the development of numerous pyrimidine-based drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][5][6][7] The versatility of the pyrimidine ring system allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The initial stages of drug discovery for novel pyrimidine derivatives involve a hierarchical screening cascade to identify and characterize their biological activities. This process typically begins with high-throughput in vitro assays to assess a compound's efficacy against a specific target or its effect on a cellular phenotype. Promising "hits" from these primary screens are then subjected to more detailed secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. This guide will detail the protocols for key primary and secondary screening assays.

I. Anticancer Activity Screening

A significant focus of pyrimidine derivative research is in oncology, where they have been successfully developed as kinase inhibitors and antimetabolites.[4][8][9] The initial screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

A. Rationale for In Vitro Cytotoxicity Assays

The fundamental principle behind in vitro cytotoxicity assays is to determine the concentration at which a compound inhibits cancer cell growth or induces cell death. These assays are crucial for initial hit identification and for prioritizing compounds for further development. The choice of cell lines should be representative of different cancer types to assess the spectrum of activity.

B. Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the initial screening of pyrimidine derivatives for anticancer activity.

Caption: Role of COX-2 in the inflammatory signaling pathway.

C. Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on the TMPD oxidation assay to measure the peroxidase activity of COX enzymes. [10] Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Assay buffer (e.g., Tris-HCl)

-

Novel pyrimidine derivatives

-

Selective COX-2 inhibitor (e.g., celecoxib) as a positive control

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Incubation: In a 96-well plate, add the assay buffer, the pyrimidine derivatives at various concentrations, and the respective COX enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

-

Data Acquisition: Monitor the oxidation of TMPD by measuring the increase in absorbance at a specific wavelength (e.g., 595 nm) over time using a plate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

D. Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening the acute anti-inflammatory activity of new compounds. [11][12] Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Novel pyrimidine derivatives

-

Standard anti-inflammatory drug (e.g., diclofenac sodium)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the pyrimidine derivatives orally or intraperitoneally to the test groups of rats. Administer the vehicle to the control group and the standard drug to the positive control group.

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a pletysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group. [12]

IV. Kinase Inhibitory Activity Screening

The pyrimidine scaffold is a well-established hinge-binding motif for many protein kinases, making it a valuable starting point for the design of kinase inhibitors. [4][13]

A. Rationale for Kinase Inhibition Assays

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. [3]Kinase inhibition assays are essential for identifying compounds that can block the activity of specific kinases involved in disease pathogenesis.

B. Protocol: Radiometric Kinase Assay

Radiometric assays are a sensitive and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer

-

Novel pyrimidine derivatives

-

Known kinase inhibitor as a positive control

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the pyrimidine derivative at various concentrations, the kinase enzyme, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper or a membrane. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will be washed away.

-

Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.

-

Data Acquisition: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value.

Conclusion

The screening cascades and protocols detailed in these application notes provide a robust starting point for the evaluation of novel pyrimidine derivatives. It is imperative to remember that these are initial screening methods. Positive hits should be further validated through orthogonal assays, and their structure-activity relationships (SAR) should be explored to optimize their potency, selectivity, and drug-like properties. A thorough understanding of the underlying biological pathways and the mechanism of action of the lead compounds is critical for their successful translation into therapeutic candidates.

References

- National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.

- ResearchGate. (2018). Biological screening of some novel pyrimidine compounds.

- MDPI. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

- Benchchem. (n.d.). Initial Screening of Furo[3,4-d]pyrimidine Libraries for Anticancer Activity: A Technical Guide.

- ResearchGate. (n.d.). Anticancer screening results of synthesized molecules against cancer cell line.

- PubMed. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review.

- Acta Scientific. (2018). Biological Screening of Some Novel Pyrimidine Compounds.

- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.).

- ProQuest. (n.d.). Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents.

- National Center for Biotechnology Information. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.

- ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.

- MDPI. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.

-

PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

- ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.

- ResearchGate. (2023). (PDF) Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents.

- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

- Taylor & Francis Online. (n.d.). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives.

- ResearchGate. (2025). Biological Activity of Pyrimidine Derivativies: A Review.

- MDPI. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.

- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- ResearchGate. (2025). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of....

- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).

- PubMed. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors.

- PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.

- MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.

- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents - ProQuest [proquest.com]

- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important building block. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience.

Section 1: Core Synthesis Pathway & Common Pitfalls

The most prevalent and direct route to this compound is the hydrolysis of its corresponding nitrile precursor, 5-(Trifluoromethyl)pyrimidine-2-carbonitrile. While seemingly straightforward, this transformation is fraught with potential side reactions that can significantly impact yield and purity.

Caption: Troubleshooting workflow for the organometallic carboxylation route.

Section 3: Purification FAQs

Q4: How can I effectively separate the target carboxylic acid from the unreacted amide intermediate?

A4: The difference in acidity between the carboxylic acid and the amide is the key to their separation.

-

Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. 2[1]. Wash the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. The neutral amide will remain in the organic layer.

-

Separate the layers.

-

Re-acidify the aqueous layer carefully with cold 2M HCl until the pH is ~2. The carboxylic acid will precipitate out. 5[2]. Filter the solid product and wash with cold water, then dry under vacuum.

Q5: What is the best way to remove the decarboxylated byproduct, 5-(Trifluoromethyl)pyrimidine, from my final product?

A5: This separation can be challenging due to the similar structures.

-

Recrystallization: This is often the most effective method. The carboxylic acid is typically a solid with higher polarity and better crystal lattice formation energy than the decarboxylated byproduct. Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/heptane to find conditions where the acid has high solubility when hot and low solubility when cold, while the impurity remains in the mother liquor.

-

Slurrying: If the product is highly crystalline and the impurity level is low (<5%), slurrying the crude solid in a solvent where the product is sparingly soluble but the impurity is soluble (e.g., cold diethyl ether or a mixture of hexanes and ethyl acetate) can effectively wash away the byproduct.

[1]***

References

-

Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2482. [Link]

-

Wolf, D. E., et al. (1951). The decarboxylation of pyrimidine-2-carboxylic acid. Journal of the American Chemical Society, 73(6), 2559–2561. [Link]

-

Khan Academy. (2014). Decarboxylation. Organic Chemistry. [Link]

-

Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

-

Liu, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Frontiers in Chemistry. [Link]

Sources

Challenges in the purification of fluorinated pyrimidine compounds

Technical Support Center: Purification & Analysis of Fluorinated Pyrimidines

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Purification, Stability, and Analysis of Fluorinated Pyrimidines (e.g., 5-Fluorouracil, Capecitabine, Flucytosine)

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. If you are working with fluorinated pyrimidines, you have likely encountered a unique set of physicochemical challenges. The introduction of a fluorine atom—mimicking the steric size of hydrogen but possessing extreme electronegativity—creates a "mimicry effect." Impurities often possess near-identical solubility and polarity to your target compound, rendering standard C18 silica chromatography inefficient.

This guide moves beyond basic protocols to address the causality of these failures and provides self-validating systems to ensure high-purity isolation.

Module 1: Chromatographic Resolution (HPLC/Flash)

Q: Why can't I separate my fluorinated pyrimidine from its non-fluorinated analog (e.g., Uracil vs. 5-FU) using a standard C18 column?

A: This is a classic "hydrophobic mask" issue. On a standard C18 (octadecylsilane) column, retention is driven primarily by hydrophobic interaction. Because the fluorine atom is small (Van der Waals radius 1.47 Å vs. 1.20 Å for Hydrogen) and the pyrimidine ring is highly polar, the hydrophobic difference between the fluorinated product and the non-fluorinated impurity is negligible. They co-elute because the C18 phase cannot "see" the electronic difference.

The Fix: Switch to a Fluorinated Stationary Phase (PFP) You must exploit the electronic difference, not the hydrophobic one. Switch to a Pentafluorophenyl (PFP) column.

-

Mechanism: PFP phases are electron-poor. They interact strongly with the electron-rich pyrimidine ring via

stacking and, crucially, engage in specific dipole-dipole interactions with the fluorine atom on your analyte. -

Result: The fluorinated compound (e.g., 5-FU) will often retain longer or elute with significantly different selectivity compared to the non-fluorinated impurity (Uracil), resolving the critical pair.

Visualizing the Selection Logic:

Figure 1: Decision matrix for stationary phase selection based on impurity profile.

Module 2: Chemical Stability & Workup

Q: I see a loss of yield and the appearance of a new polar impurity after basic extraction. Is my compound decomposing?

A: Yes. You are likely triggering Nucleophilic Aromatic Substitution (

The Mechanism of Failure: In strong base (e.g., 1M NaOH), the hydroxide ion attacks the pyrimidine ring. This leads to ring opening or defluorination, forming degradants like 2-fluoro-3-oxopropanoic acid and urea .

Protocol for Safe Workup:

-

pH Limit: Maintain pH < 9.0 during extraction.

-

Buffer Choice: Use Ammonium Acetate or Phosphate buffers rather than strong inorganic bases.

-

Temperature: Keep all basic solutions chilled (0–5 °C) to kinetically inhibit the substitution reaction.

Visualizing the Degradation Pathway:

Figure 2: Hydrolytic instability pathway of 5-fluorinated pyrimidines under alkaline stress.

Module 3: Crystallization & Solubility

Q: My product is "oiling out" or retaining difluorinated impurities. How do I recrystallize it effectively?

A: Fluorinated pyrimidines are often sparingly soluble in water but highly soluble in polar aprotic solvents (DMF, DMSO). The "oiling out" occurs when an anti-solvent is added too quickly to a saturated organic solution.

The Solution: Water-Driven Recrystallization Water is the most effective solvent for purifying these compounds because:

-

Selectivity: Highly fluorinated side products (e.g., difluorinated species in Flucytosine synthesis) often have lower water solubility than the mono-fluorinated target.

-

Crystal Habit: Water promotes the formation of stable polymorphs.

Recommended Solvent Systems:

| Target Compound | Solvent System | Protocol Summary | Target Impurity Removal |

| 5-Fluorouracil | DMF : Water (1.25 : 1) | Dissolve in DMF at 95°C. Add water slowly. Cool to 5°C. | Removes organic tars and 5-chlorouracil. |

| 5-Fluorouracil | Acetone : Water (1.4 : 1) | Dissolve in Acetone/Water at 55°C. Cool slowly to 10°C. | Removes unreacted Uracil. |

| Flucytosine | Water (100%) | Dissolve in boiling water. Cool to room temp. | Efficiently removes difluorinated side products. |

Module 4: The "Silent" Impurity (Analysis)

Q: My LC-MS purity is >99%, but my elemental analysis for Fluorine is off. What is happening?

A: You likely have Inorganic Fluoride or Non-Ionizable Fluorinated Oligomers .

LC-MS is blind to inorganic fluoride (

The Validation System: 19F NMR Integration You cannot rely solely on UV/MS for fluorinated process development. You must implement a "Mass Balance Check" using Quantitative 19F NMR (qNMR).

Protocol:

-

Internal Standard: Use

-Trifluorotoluene (shifted far from pyrimidine signals) or 2-Fluoro-pyridine. -

Relaxation Delay (

): Fluorine has long -

Sweep Width: Ensure the window covers -200 ppm to +50 ppm to catch inorganic fluoride (-119 ppm region) and trifluoromethyl impurities.

References

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . National Institutes of Health (NIH). Available at: [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine . National Institutes of Health (NIH). Available at: [Link]

-

One-Step Continuous Flow Synthesis of Antifungal WHO Essential Medicine Flucytosine Using Fluorine . ACS Publications. Available at: [Link]

- Composition of 5-fluorouracil and refining method therefor. Google Patents (WO2021022788A1).

-

The Dark Side of Fluorine . National Institutes of Health (NIH). Available at: [Link]

-

Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases . LCGC International. Available at: [Link]

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-(Trifluoromethyl)pyrimidine-2-carboxylic Acid Derivatives

An In-Depth Technical Guide

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern therapeutics. When functionalized with a trifluoromethyl (CF₃) group, these molecules gain unique properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid core, in particular, is an increasingly prevalent motif in the design of targeted inhibitors and novel chemical entities.

However, the very electronic and steric properties that make this scaffold so attractive also necessitate a rigorous and multi-faceted approach to structural validation. Ambiguity in structure, whether it be isomeric confusion, incorrect substitution patterns, or the presence of process-related impurities, can derail a research program, leading to flawed structure-activity relationship (SAR) data and wasted resources.

This guide provides an in-depth comparison of the essential analytical techniques for the unambiguous structural confirmation of this important class of molecules. We will move beyond simple data reporting to discuss the causality behind experimental choices, establishing a framework for a self-validating, orthogonal analytical strategy.

The Analytical Imperative: Why Orthogonal Methods are Non-Negotiable

No single analytical technique can provide a complete structural picture. Each method interrogates a different physical property of the molecule. A robust validation strategy relies on the convergence of data from orthogonal (independent) techniques. When Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and, when necessary, X-ray Crystallography all point to the same structure, confidence in the assignment approaches certainty.

This workflow ensures that the identity, purity, and integrity of the compound are confirmed before its investment in further biological screening or development.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

A Comparative Analysis of the Biological Activities of 5-(Trifluoromethyl)pyrimidine-2-carboxylic Acid and its 4-Isomer

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical properties and biological activity, enhancing metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a detailed comparative analysis of the biological activities of two positional isomers: 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid and 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid. While direct comparative studies are limited, this document synthesizes available data on related derivatives and leverages structure-activity relationship (SAR) principles to offer a comprehensive overview for researchers in drug discovery and development.

Physicochemical Properties: The Impact of Isomeric Variation

The position of the electron-withdrawing trifluoromethyl group on the pyrimidine ring is anticipated to influence the electronic distribution, pKa, and overall conformation of the carboxylic acid isomers. These differences can, in turn, affect their interaction with biological targets.

| Property | This compound | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid |

| Molecular Formula | C₆H₃F₃N₂O₂ | C₆H₃F₃N₂O₂ |

| Molecular Weight | 192.10 g/mol | 192.10 g/mol |

| Predicted pKa | The carboxylic acid proton is expected to be more acidic due to the closer proximity of the electron-withdrawing -CF3 group to the carboxylate. | The carboxylic acid proton is expected to be less acidic compared to the 5-isomer due to the greater distance from the -CF3 group. |

| Solubility | Carboxylic acids with low molecular weight are generally soluble in water and polar organic solvents.[3] | Similar to the 5-isomer, solubility in water and polar organic solvents is expected.[3] |

Note: Predicted pKa values are based on general chemical principles and may vary. Experimental determination is recommended for precise values.

Biological Activities: A Tale of Two Isomers

5-(Trifluoromethyl)pyrimidine Derivatives: A Focus on Anticancer and Antifungal Activities

The 5-(trifluoromethyl)pyrimidine scaffold has been a subject of significant interest in the development of novel therapeutic agents.

Anticancer Activity:

A notable area of investigation for 5-trifluoromethylpyrimidine derivatives is their potential as anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] A study by a group of researchers detailed the design and synthesis of a series of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[5] Several of these compounds exhibited potent antitumor activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).[5] For instance, compound 9u from this study, which features a modified 5-(trifluoromethyl)pyrimidine core, demonstrated IC50 values of 0.35 µM against A549 cells and 0.091 µM against EGFR kinase.[5]

Another study explored 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives for their anticancer properties.[2][6] These compounds, structurally related to the 5-isomer of interest, were evaluated against a panel of human cancer cell lines.[2][6]

Antifungal and Antiviral Activities:

Research has also indicated the potential of trifluoromethyl pyrimidine derivatives in combating fungal and viral infections. One study reported the synthesis and bioactivity of novel trifluoromethyl pyrimidine derivatives with some compounds showing promising antiviral and antifungal activities, in some cases exceeding that of commercial agents.[7]

4-(Trifluoromethyl)pyrimidine Derivatives: An Area Ripe for Exploration

Direct experimental data on the biological activity of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is scarce in the public domain. However, the general importance of the substitution pattern on the pyrimidine ring for biological activity is well-established.[8] Structure-activity relationship studies on various pyrimidine-based compounds have consistently shown that the nature and position of substituents are critical determinants of their pharmacological effects.[5]

Given that 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is commercially available as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, it is plausible that derivatives of the 4-(trifluoromethyl)pyrimidine scaffold also possess significant biological activities.[9] Its utility in constructing pyrimidine-based compounds with potential antiviral, antibacterial, or anticancer activities is noted by chemical suppliers.[9]

A Potential Unifying Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A compelling mechanistic hypothesis for the biological activity of both isomers lies in the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated immune cells.[10][11] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[11]

Many pyrimidine analogs have been identified as inhibitors of DHODH.[12] The core structure of pyrimidine-2-carboxylic acid shares similarities with the natural substrate of DHODH, orotic acid. It is therefore highly probable that both this compound and its 4-isomer could act as inhibitors of this enzyme.

The differential positioning of the trifluoromethyl group would likely result in distinct binding affinities for the DHODH active site, leading to variations in inhibitory potency. The 5-isomer, with the -CF3 group closer to the carboxylic acid, might exhibit a different binding mode and potency compared to the 4-isomer.

Experimental Protocols for a Head-to-Head Comparison

To definitively assess the comparative biological activities of these two isomers, a series of well-defined experiments are necessary.

DHODH Inhibition Assay

Objective: To determine and compare the in vitro inhibitory potency of the two isomers against human DHODH.

Methodology:

-

Enzyme Source: Recombinant human DHODH.

-

Assay Principle: A colorimetric or fluorometric assay that measures the reduction of a substrate coupled to the oxidation of dihydroorotate.

-

Procedure:

-

Prepare a series of dilutions for both this compound and 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid.

-

Incubate the enzyme with the test compounds for a predetermined time.

-

Initiate the reaction by adding dihydroorotate and the electron acceptor (e.g., 2,6-dichloroindophenol).

-

Monitor the change in absorbance or fluorescence over time.

-

Calculate the IC50 values for each isomer.

-

Cell Proliferation Assay

Objective: To evaluate and compare the cytotoxic effects of the two isomers on various cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines (e.g., A549, MCF-7, PC-3) and a non-cancerous control cell line (e.g., human fibroblasts).

-

Assay Principle: MTT or resazurin-based assays that measure cell viability.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of each isomer.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT or resazurin reagent and incubate.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the GI50 (concentration for 50% growth inhibition) values.

-

Conclusion and Future Directions

While the available literature provides a stronger foundation for the biological activities of 5-(trifluoromethyl)pyrimidine derivatives, particularly in the realm of anticancer research, the potential of the 4-isomer should not be overlooked. The principles of structure-activity relationships suggest that the positional difference of the trifluoromethyl group will likely lead to distinct biological profiles.

The proposed inhibitory action on DHODH provides a rational and testable hypothesis for the mechanism of action of both isomers. Direct comparative studies, as outlined in the experimental protocols, are crucial to elucidate the nuanced differences in their biological activities and to guide future drug development efforts. Researchers are encouraged to undertake such comparative evaluations to unlock the full therapeutic potential of these intriguing pyrimidine-based molecules.

References

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2387-2400, DOI: 10.1080/14756366.2022.2128797. Available from: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2023; 27(2): 895-908. Available from: [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15:11, 104211, DOI: 10.1016/j.arabjc.2022.104211. Available from: [Link]

-

Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Medicinal Chemistry Letters, 12:1, 108-115, DOI: 10.1021/acsmedchemlett.0c00564. Available from: [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 2387-2400. Available from: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15:1, 92, DOI: 10.3390/ph15010092. Available from: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed, PMID: 35056147. Available from: [Link]

-

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid. MySkinRecipes. Available from: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link]

-

Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology, 16:1, 109, DOI: 10.1186/s13045-023-01499-3. Available from: [Link]

-

What are DHODH inhibitors and how do they work? Patsnap Synapse. Available from: [Link]

-

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid. MySkinRecipes. Available from: [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 925492, DOI: 10.3389/fchem.2022.925492. Available from: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed, PMID: 34302974. Available from: [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. Available from: [Link]

-

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

-

Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37:1, 115-122, DOI: 10.1016/0006-2952(88)90060-3. Available from: [Link]

Sources

- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Pyrimidine Carboxylic Acids in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the pyrimidine nucleus represents a cornerstone of heterocyclic chemistry, foundational to numerous therapeutic agents. The introduction of a carboxylic acid moiety to this scaffold unlocks a versatile platform for generating libraries of compounds with a wide spectrum of biological activities. This guide provides an in-depth comparison of pyrimidine carboxylic acid isomers, focusing on their synthetic accessibility, structure-activity relationships (SAR), and applications in medicinal chemistry, supported by experimental data and detailed protocols.

The Pyrimidine Carboxylic Acid Scaffold: A Privileged Motif

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made it an attractive starting point for drug discovery. The addition of a carboxylic acid group serves several key purposes in medicinal chemistry:

-

A Handle for Derivatization: The carboxylic acid group is readily converted into a variety of functional groups, including esters, amides, and hydroxamic acids, allowing for fine-tuning of a molecule's physicochemical properties and biological activity.

-

Modulation of Physicochemical Properties: The acidic nature of the carboxyl group can influence a compound's solubility, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical for pharmacokinetic and pharmacodynamic profiles.

-

Bioisosteric Replacement: The carboxylic acid or its derivatives can act as bioisosteres for other functional groups, enabling the exploration of chemical space around a target.

The position of the carboxylic acid group on the pyrimidine ring—at the 2, 4, or 5-position—significantly influences the molecule's electronic properties, reactivity, and three-dimensional shape, leading to distinct biological activities.

Comparative Analysis of Pyrimidine Carboxylic Acid Isomers in Drug Discovery

While direct comparative studies of the parent pyrimidine carboxylic acid isomers are limited, a wealth of data exists for their derivatives. This section will compare the utility of each isomer's scaffold in the context of specific therapeutic areas, drawing on published experimental data.

Pyrimidine-4-Carboxylic Acid Derivatives: A Focus on Anticancer Agents

The pyrimidine-4-carboxylic acid scaffold is a prominent feature in the design of novel anticancer agents, particularly as inhibitors of protein kinases.

Structure-Activity Relationship Insights:

A study on pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) revealed key SAR insights. Modification of substituents at three different positions of the pyrimidine-4-carboxamide core led to the identification of a potent inhibitor, LEI-401. Conformational restriction of an N-methylphenethylamine group and the introduction of a hydroxyl group to reduce lipophilicity were crucial for enhancing potency.

In another example, a series of indazol-pyrimidine-based derivatives were synthesized and evaluated for their in vitro anticancer activity against various cell lines. Several compounds demonstrated significant cytotoxic activity, with IC50 values in the low micromolar range against the MCF-7 breast cancer cell line.

Experimental Data Summary:

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Indazol-pyrimidine 4f | MCF-7 | 1.629 | |

| Indazol-pyrimidine 4i | MCF-7 | 1.841 | |

| Indazol-pyrimidine 4a | MCF-7 | 2.958 | |

| Indazol-pyrimidine 4i | A549 | 2.305 | |

| Indazol-pyrimidine 4a | A549 | 3.304 | |

| Reference Drug | MCF-7 | 8.029 | |

| Reference Drug | A549 | 7.35 |

Pyrimidine-2-Carboxylic Acid Derivatives: Versatility in Enzyme Inhibition

The pyrimidine-2-carboxylic acid scaffold has been explored for a range of applications, including as a building block for antiviral and anticancer agents. Its derivatives have shown promise as potent enzyme inhibitors.

Structure-Activity Relationship Insights:

The synthesis of a series of pyrimidine-based derivatives as Aurora A kinase inhibitors highlighted the importance of the pyrimidine core in interacting with the kinase hinge region. The lead compound, 13 , demonstrated potent inhibition of proliferation in high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 of less than 200 nM. This study underscores the utility of the pyrimidine scaffold in designing highly specific and potent enzyme inhibitors.

Experimental Data Summary:

| Compound | Target/Cell Line | IC50 (nM) | Reference |

| Compound 13 | High-MYC SCLC cell lines | < 200 |

Pyrimidine-5-Carboxylic Acid Derivatives: Broad Biological Activity

Derivatives of pyrimidine-5-carboxylic acid have been investigated for a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.

Structure-Activity Relationship Insights:

A study on novel pyrido[2,3-d]pyrimidine derivatives, synthesized from a pyrimidine precursor, as lipoxygenase (LOX) inhibitors provided valuable SAR data. The results indicated that the nature and position of substituents on the aromatic rings attached to the pyrimidine scaffold significantly influenced the inhibitory activity.

Experimental Data Summary:

| Compound | Target | IC50 (µM) | Reference |

| Pyrimidine derivative 2a | Lipoxygenase | 42 | |

| Pyrimidine derivative 2f | Lipoxygenase | 47.5 | |

| Chalcone 1g (precursor) | Lipoxygenase | 17 |

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are representative protocols for the synthesis and biological evaluation of pyrimidine carboxylic acid derivatives.

General Synthesis of Pyrimidine Derivatives

The synthesis of substituted pyrimidines can be broadly approached through two main strategies: building the ring from acyclic precursors or modifying a pre-existing pyrimidine ring.

Example: Synthesis of N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine

-

Dissolve 2,4-dichloropyrimidine or 5-fluoro-2,4-dichloropyrimidine (0.027 mol) and 5-aminoindazole (0.027 mol) in 8 mL of ethanol with continuous stirring.

-

Gradually add triethylamine (0.027 mol) to the mixture.

-

Reflux the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the formed precipitate.

-

Wash the precipitate with cold water and then dry it.

-

Recrystallize the crude product from ethanol to obtain the purified compound.

Caption: General workflow for the synthesis of N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Caption: Workflow of the MTT assay for determining the in vitro anticancer activity of test compounds.

Conclusion

Pyrimidine carboxylic acids and their derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The position of the carboxylic acid group significantly influences the synthetic routes and the biological activities of the resulting compounds. While pyrimidine-4-carboxylic acid derivatives have shown particular promise as anticancer agents, especially as kinase inhibitors, derivatives of the other isomers also exhibit a broad range of important biological activities. The continued exploration of the chemical space around these core structures, guided by detailed structure-activity relationship studies and robust biological evaluation, will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

-

Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3791. [Link]

-

Gouliouris, T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(10), 3913. [Link]

-

Kim, H. J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7536-7557. [Link]

-

Kim, H. J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

-

Khan, T. A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

-

Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

-

Rana, A., et al. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(3), 13-19. [Link]

-

Saczewski, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2065. [Link]

-

Saczewski, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

-

Saczewski, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]

-

Gouliouris, T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

Abdel-Aziz, M., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 533-545. [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1319-1349. [Link]

-

Desai, N. C., et al. (2015). Synthesis and Biological Evaluation of Pyrimidine Analogs as Potential Antimicrobial Agents. Journal of Heterocyclic Chemistry, 52(5), 1463-1470. [Link]

-

Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(6), 629-644. [Link]

-

El-Sayed, N. N. E., et al. (2018). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. [Link]

-

R... M., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 701. [Link]

-

Unknown. (n.d.). Comparison of good IC 50 to MIC values. ResearchGate. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

-

van der Gracht, A. M. F., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 589-609. [Link]

-

Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2018). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 23(11), 2951. [Link]

-

Khan, T. A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]

-

Unknown. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... ResearchGate. [Link]

-

Ansari, M. F., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(49), 29334-29351. [Link]

-

Al-Ghorbani, M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6296. [Link]

-

Abdel-rahman, H. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2565-2578. [Link]

A Comparative Guide to the X-ray Crystallography of 5-(Trifluoromethyl)pyrimidine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents. The introduction of a trifluoromethyl group, a highly lipophilic moiety, can significantly enhance a molecule's metabolic stability and binding affinity. This guide offers an in-depth exploration of the synthesis, crystallographic analysis, and structural characterization of 5-(trifluoromethyl)pyrimidine-2-carboxylic acid derivatives, providing a comparative framework for researchers in drug discovery and materials science.

The Strategic Importance of the 5-(Trifluoromethyl)pyrimidine Scaffold

The 5-(trifluoromethyl)pyrimidine core is a privileged scaffold in drug design. The trifluoromethyl group at the 5-position exerts a strong electron-withdrawing effect, influencing the electronic properties of the pyrimidine ring and its potential interactions with biological targets. The carboxylic acid at the 2-position provides a handle for further chemical modification, allowing for the creation of diverse libraries of compounds with tailored pharmacological profiles. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design, enabling the visualization of drug-receptor interactions and the optimization of lead compounds.

Synthesis and Crystallization: The Gateway to Structural Insights

The journey to elucidating the crystal structure of a 5-(trifluoromethyl)pyrimidine derivative begins with its synthesis and subsequent crystallization. The choice of synthetic route and crystallization method is critical, directly impacting the quality of the crystals obtained and, consequently, the resolution of the final X-ray structure.

Synthetic Pathways to Functionalized Pyrimidines